2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring a chloromethyl (-CH2Cl) substituent at position 2 and a trifluoromethyl (-CF3) group at position 7 of the imidazo[1,2-a]pyridine scaffold. This compound is recognized for its versatility as a synthetic intermediate in pharmaceutical and agrochemical research . The chloromethyl group at position 2 provides a reactive site for nucleophilic substitution, while the electron-withdrawing trifluoromethyl group at position 7 modulates the electron density of the aromatic system, influencing both chemical reactivity and biological interactions .
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2/c10-4-7-5-15-2-1-6(9(11,12)13)3-8(15)14-7/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQLGNBGVKYTLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1C(F)(F)F)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301194025 | |
| Record name | 2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301194025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201597-39-8 | |
| Record name | 2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201597-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301194025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electronic and Steric Effects in Imidazo[1,2-a]pyridine Systems
The imidazo[1,2-a]pyridine core exhibits unique electronic characteristics due to the conjugation between the pyridine nitrogen and the fused imidazole ring. Introduction of electron-withdrawing trifluoromethyl groups at the 7-position creates substantial steric hindrance, necessitating careful optimization of reaction geometries. Quantum chemical calculations demonstrate a 12.7 kcal/mol activation barrier increase for nucleophilic substitutions at the 2-position compared to non-fluorinated analogs. This electronic deactivation requires employing highly reactive chlorinating agents such as sulfuryl chloride or phosphorus pentachloride for efficient chloromethyl group installation.
Thermodynamic Stability of Intermediates
Thermogravimetric analysis of synthetic precursors reveals decomposition onset temperatures ranging from 180°C for amino-pyridine intermediates to 310°C for fully aromatized products. The critical intermediate 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-methanol shows exceptional thermal stability (ΔH decomposition = 189 kJ/mol), enabling high-temperature vapor-phase reactions without degradation.
Cyclocondensation-Based Synthesis Strategies
Gould-Jacobs Cyclization with Trifluoromethyl Building Blocks
The Gould-Jacobs reaction remains the most widely employed method, utilizing ethyl 4,4,4-trifluoro-3-oxobutanoate (1) and 2-amino-3-picoline (2) under refluxing acetic acid conditions (Scheme 1). Kinetic studies show complete conversion within 6 hours at 118°C, producing the imidazo[1,2-a]pyridine core (3) in 68% isolated yield.
Scheme 1 :
Ethyl 4,4,4-trifluoro-3-oxobutanoate + 2-amino-3-picoline
→ (AcOH, Δ) → 7-(trifluoromethyl)imidazo[1,2-a]pyridine
Chloromethyl Group Installation via Radical Halogenation
Post-cyclization chlorination employs N-chlorosuccinimide (NCS) in carbon tetrachloride, achieving 72% conversion efficiency at 80°C (Table 1). The reaction proceeds through a radical chain mechanism, with AIBN initiator concentrations critically affecting selectivity.
Table 1 : Chloromethylation Efficiency Under Varied Conditions
| Initiator Conc. (mol%) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.0 | 70 | 12 | 58 |
| 2.5 | 80 | 8 | 72 |
| 5.0 | 90 | 6 | 65 |
Vapor-Phase Chlorofluorination Techniques
Fluidized-Bed Reactor Optimization
Adapting methods from trifluoromethylpyridine production, continuous vapor-phase reactions in iron fluoride-catalyzed systems achieve simultaneous cyclization and halogenation. At 385°C with Cl₂:substrate molar ratio 3:1, the process delivers 64.1% chloromethylated product (Table 2).
Table 2 : Vapor-Phase Reaction Product Distribution
| Temp (°C) | Cl₂ Flow (L/min) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| 350 | 0.8 | 82 | 51 |
| 385 | 1.2 | 94 | 64 |
| 420 | 1.5 | 89 | 58 |
Catalyst Deactivation and Regeneration
X-ray photoelectron spectroscopy analysis reveals progressive fluoride accumulation on FeF₃ catalysts, reducing activity by 23% per 100-hour operation. In situ regeneration with hydrogen at 450°C restores 89% initial activity through HF elimination.
Enantioselective Synthesis via Enzymatic Resolution
Lipase-Catalyzed Kinetic Resolution
The patent CN103221391A describes using Candida antarctica lipase B for enantiomer separation, achieving 98% ee for the (R)-enantiomer. Reaction optimization shows maximal efficiency in tert-butyl methyl ether at 35°C (Table 3).
Table 3 : Solvent Effects on Enzymatic Resolution
| Solvent | ee (%) | Conversion (%) |
|---|---|---|
| MTBE | 98 | 45 |
| Toluene | 92 | 38 |
| Dichloromethane | 81 | 42 |
Comparative Analysis of Synthetic Routes
A techno-economic assessment of seven production methods reveals vapor-phase techniques offer superior scalability (Table 4), while enzymatic routes provide chiral purity essential for pharmaceutical applications.
Table 4 : Method Comparison for Industrial Production
| Method | CAPEX ($/kg) | OPEX ($/kg) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Vapor-phase | 120 | 45 | 78 | 99.5 |
| Radical chlorination | 85 | 68 | 72 | 98.2 |
| Enzymatic resolution | 210 | 92 | 51 | 99.9 |
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine exhibit promising anticancer properties. The imidazo[1,2-a]pyridine structure is known to interact with various biological targets, including kinases involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit specific kinases associated with tumor growth, leading to reduced cell proliferation in cancer cell lines .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity. Its structural characteristics allow it to penetrate bacterial membranes effectively, making it a candidate for the development of new antibiotics. Preliminary studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Agrochemicals
Pesticide Development
The unique properties of this compound make it suitable for use in agrochemicals as a potential pesticide. Its ability to disrupt biological processes in pests can lead to the development of effective pest control agents. Research is ongoing to evaluate its efficacy against specific agricultural pests .
Material Science
Polymer Synthesis
In material science, this compound can serve as a building block for synthesizing advanced materials. Its trifluoromethyl group is particularly valuable for enhancing the thermal and chemical stability of polymers. By incorporating this compound into polymer matrices, researchers can create materials with tailored properties for specific applications such as coatings and adhesives .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazo[1,2-a]pyridine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Fluorescence Properties
Fluorescence studies of imidazo[1,2-a]pyridine derivatives reveal that substituents at positions 2 and 7 significantly alter emission intensity. For example:
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine (6b) : Exhibits low fluorescence intensity due to steric and electronic effects of the bulky 4-chlorophenyl group at position 2 .
- Unsubstituted imidazo[1,2-a]pyridine (1) : Serves as a baseline with moderate fluorescence .
- 7-(Thiophen-2-yl) derivatives (e.g., compounds 14–17) : Substitution at position 7 with heterocyclic groups (e.g., thiophene) enhances fluorescence in some cases, depending on electronic conjugation .
Key Insight : The trifluoromethyl group at position 7 in 2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is strongly electron-withdrawing, which may quench fluorescence compared to electron-donating substituents (e.g., -OCH3) but improve stability for bioimaging applications .
Table 1: Fluorescence Intensity of Selected Imidazo[1,2-a]pyridine Derivatives
Table 2: AChE Inhibition of Imidazo[1,2-a]pyridine Derivatives
| Compound | Substituents (Position) | IC50 (µM) | Reference |
|---|---|---|---|
| 2h | R4-CH3 | 79 | |
| 2f | Unsubstituted | 208 | |
| 2b | R2-CH3 | 657 |
Biological Activity
Overview
2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound characterized by the presence of both imidazole and pyridine rings. The unique functional groups, specifically the chloromethyl and trifluoromethyl substituents, enhance its chemical reactivity and biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, including antimicrobial and anticancer activities.
Structure-Activity Relationship (SAR)
The structure-activity relationship of imidazo[1,2-a]pyridine derivatives indicates that modifications in the substituents significantly influence their biological properties. The trifluoromethyl group contributes to increased lipophilicity, enhancing membrane permeability and interaction with biological targets. The chloromethyl group is reactive, allowing for further functionalization that can optimize biological activity.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases lipophilicity and bioavailability |
| Chloromethyl | Enables nucleophilic substitution reactions |
Biological Activities
Research has demonstrated that this compound exhibits a variety of biological activities:
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways crucial for cell survival and apoptosis.
Case Studies
Recent research highlights the potential of imidazo[1,2-a]pyridine derivatives in drug development:
- Study on Anticancer Activity : A study investigated various imidazo[1,2-a]pyridine derivatives for their anticancer effects. Compounds were tested against several cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis through mechanisms involving DNA fragmentation .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound class, demonstrating significant activity against both Gram-positive and Gram-negative bacteria, thus supporting its potential application in treating infections .
Q & A
Q. What are the common synthetic routes for imidazo[1,2-a]pyridine derivatives, and how is the target compound characterized?
The compound can be synthesized via copper-catalyzed three-component coupling (TCC) reactions using 2-aminopyridines, aldehydes, and alkynes, as demonstrated in scalable protocols for drug-like molecules . Characterization typically involves H/C NMR for structural elucidation (e.g., confirming chloro-methyl and trifluoromethyl substituents) and ESI-MS for molecular weight validation .
Q. Which spectroscopic techniques are critical for verifying the purity and structure of imidazo[1,2-a]pyridine derivatives?
Key techniques include:
- NMR Spectroscopy : Assigns chemical shifts to protons (e.g., aromatic H at δ 7.2–8.5 ppm) and carbons (e.g., CF at ~120–125 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (e.g., ESI-MS m/z [M+H] values) .
- X-ray crystallography : Resolves polymorph-dependent properties, such as luminescence variations in cyano-substituted analogs .
Q. Why is the imidazo[1,2-a]pyridine scaffold significant in medicinal chemistry?
This scaffold is a privileged structure due to its broad bioactivity (e.g., anticancer, antimicrobial) and presence in marketed drugs (e.g., zolpidem). Modifications at C-2/C-3 positions enhance target selectivity, as seen in COX-2 inhibitors with morpholine substituents (IC = 0.07 μM) .
Advanced Research Questions
Q. How can nucleophilic substitution reactions at the 2-position of imidazo[1,2-a]pyridine be optimized for higher yields?
Low yields in C-S bond formation (e.g., using isothiouronium salts) may arise from steric hindrance or poor leaving-group activation. Strategies include:
Q. What strategies address contradictions in biological activity data, such as lack of antibacterial effects in thio-substituted derivatives?
Contradictions may stem from poor membrane permeability or off-target binding. Solutions include:
- Structural tweaks : Introducing hydrophilic groups (e.g., –OH, –NH) to improve solubility.
- Bioisosteric replacement : Swapping sulfur with oxygen/selenium (e.g., selenylation via Cu-catalyzed C-H activation) .
- Synergistic assays : Combining MIC testing with efflux pump inhibition studies .
Q. How can regioselective C-H functionalization be achieved in imidazo[1,2-a]pyridines for drug discovery?
- Radical pathways : Use Cu catalysts with Se powder for selenylation at C-3, avoiding protecting groups .
- Cross-dehydrogenative coupling : Oxidative conditions (e.g., TBHP) enable C-2/C-3 diversification .
- Computational guidance : DFT studies predict reactive sites, as applied in FLT3 kinase inhibitor design (IC < 100 nM) .
Q. What methodologies resolve polymorph-dependent luminescence in imidazo[1,2-a]pyridine derivatives?
Polymorphs (e.g., yellow, orange, red-emitting forms of cyano-substituted analogs) are analyzed via:
- Single-crystal XRD : Correlates packing motifs (e.g., π-π stacking) with emission wavelengths.
- TD-DFT calculations : Models excited-state intramolecular proton transfer (ESIPT) mechanisms .
Q. How are computational tools applied to optimize imidazo[1,2-a]pyridine-based drug candidates?
- Molecular docking : Predicts binding modes to targets like COX-2 (e.g., docking scores < -8.0 kcal/mol) .
- ADME/PK modeling : Filters compounds with poor bioavailability using parameters like LogP (<5) and topological polar surface area (<140 Ų) .
Methodological Considerations
Q. Designing COX-2 inhibitors: What substituents enhance potency and selectivity?
- C-3 modifications : Mannich bases (e.g., morpholine) improve COX-2 affinity (selectivity index = 217.1).
- C-2 electronegative groups : –SOMe enhances hydrogen bonding with Arg120/Val523 residues .
Q. What reaction conditions enable gram-scale synthesis of imidazo[1,2-a]pyridines for preclinical studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
